7-Ethylguanine is classified as an alkylated derivative of guanine, which is one of the four nucleobases in the nucleic acids DNA and RNA. Its molecular formula is , with an average mass of 179.179 Da and a monoisotopic mass of 179.080704 Da. This compound is often studied in the context of DNA modifications resulting from exposure to alkylating agents, such as those found in cigarette smoke, which can lead to various forms of DNA damage and potentially contribute to carcinogenesis .
The synthesis of 7-ethylguanine typically involves the ethylation of guanine or its derivatives. One common method is the direct ethylation of deoxyguanosine triphosphate using diethyl sulfate as the ethylating agent. The reaction conditions generally require careful control to prevent excessive alkylation or degradation of the nucleoside . For example, in one study, N7-ethyldeoxyguanosine 5'-triphosphate was synthesized through this method and purified using thin-layer chromatography on cellulose .
Another approach involves synthesizing stable isotope-labeled internal standards for quantitative analysis. For instance, 15N5-N7-ethylguanine has been synthesized for use in liquid chromatography-tandem mass spectrometry assays . These methods are crucial for accurately measuring the levels of 7-ethylguanine in biological samples.
The molecular structure of 7-ethylguanine consists of a purine base with an ethyl group attached at the N7 position. Its structural representation can be described by the following identifiers:
This structure allows for hydrogen bonding interactions typical of guanine derivatives, which are essential for base pairing in nucleic acids.
7-Ethylguanine is involved in various chemical reactions, particularly those related to DNA adduct formation. Its presence has been detected in human leukocyte DNA through advanced analytical techniques such as liquid chromatography-nanoelectrospray-high resolution tandem mass spectrometry. This method allows for high sensitivity and specificity in detecting N7-ethylguanine among other DNA modifications caused by alkylating agents .
Studies have shown that exposure to alkylating agents like N-nitrosodimethylamine leads to the formation of N7-ethylguanine in a dose-dependent manner. This insight is critical for understanding how such compounds can induce genetic mutations and contribute to cancer development .
The mechanism by which 7-ethylguanine exerts its effects primarily revolves around its role as a DNA adduct. When incorporated into DNA, it can disrupt normal base pairing during replication. Specifically, it tends to mispair with thymine instead of cytosine due to its altered hydrogen bonding properties, leading to potential mutations upon DNA replication . This mispairing can result in point mutations that may contribute to oncogenesis if not repaired by cellular mechanisms.
The physical and chemical properties of 7-ethylguanine are summarized as follows:
These properties make it a relevant compound for biochemical studies involving nucleic acids and their modifications.
7-Ethylguanine has several scientific applications:
7-Ethylguanine (C₇H₉N₅O, CAS 19530-88-2) is an alkylated purine derivative where an ethyl group (-CH₂-CH₃) is covalently bonded to the N7 position of guanine. This substitution disrupts the purine ring’s electronic symmetry, creating a permanent positive charge on the imidazole moiety. The planar guanine structure is retained, but steric effects from the ethyl group slightly distort bond angles adjacent to N7. Tautomerism is limited compared to unmodified guanine, as alkylation fixes the protonation state at N1. The canonical SMILES notation is O=C1N=C(N)NC=2N=CN(C12)CC
, reflecting the ethyl group’s attachment to N7 [5] [8].
Stability & Spectral Properties:
Table 1: Physicochemical Properties of 7-Ethylguanine
Property | Value | Measurement Context |
---|---|---|
Molecular Formula | C₇H₉N₅O | PubChem [1] [8] |
Molecular Weight | 179.18 g/mol | Mass spectrometry [7] |
Density | 1.68 g/cm³ | Predicted [5] |
pKa | 9.78 | Predicted [5] |
λₘₐₓ (UV) | 254 nm | HPLC-UV [7] |
The N7-ethylation weakens the glycosidic bond, promoting spontaneous depurination (half-life = 50–70 hours in double-stranded DNA at 37°C). This instability generates apurinic (AP) sites, which can undergo β-elimination to form cytotoxic DNA strand breaks [4] [9]. Enzymatic repair occurs via base excision repair (BER):
Reactivity & Biological Impact:
Table 2: Comparison of Major Guanine Alkylation Adducts
Adduct | Relative Abundance (%) | Half-Life (h) | Repair Mechanism | Mutagenic |
---|---|---|---|---|
N7-Ethylguanine | 65–75% | 50–70 | BER | No |
N7-Methylguanine | 67–85% | ~150 | BER | No |
O⁶-Ethylguanine | 5–9% | Persistent | MGMT | Yes (G→A) |
O⁶-Methylguanine | 6–9% | Persistent | MGMT | Yes (G→A) |
Quantitative Detection:
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